5-bromo-N,N-diphenyl-2-furamide
Description
5-Bromo-N,N-diphenyl-2-furamide is a brominated furan derivative characterized by a furan ring substituted at the 5-position with bromine and an N,N-diphenylcarboxamide group at the 2-position.
- Bromination: Bromine introduction via reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., 2,2′-azobis(isobutyronitrile)) .
- Sulfonylation/Carboxamide Formation: Reaction of brominated furan intermediates with chlorosulfonic acid or carboxamide-forming reagents (e.g., coupling with substituted amines using triethylamine as a base) .
Key physicochemical properties inferred from structural analogs include:
- Molecular Weight: ~357.2 g/mol (calculated for C₁₇H₁₃BrN₂O₂).
- Polarity: Moderate, due to the bromine atom (electronegative) and diphenylamide group (hydrophobic).
Properties
IUPAC Name |
5-bromo-N,N-diphenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-16-12-11-15(21-16)17(20)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKZHODYKTUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Molecular Data
The table below summarizes critical parameters for 5-bromo-N,N-diphenyl-2-furamide and its closest structural analogs:
Key Differentiators of this compound
- Synthetic Flexibility : The N,N-diphenylcarboxamide moiety allows for diverse functionalization, though steric hindrance may limit reactivity .
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